![molecular formula C16H14BrNO4 B6420308 2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid CAS No. 446827-34-5](/img/structure/B6420308.png)
2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid
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Description
The compound “2-[2-({3-bromo-[1,1’-biphenyl]-4-yl}oxy)acetamido]acetic acid” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, with a bromine atom attached to one of the rings . It also contains an acetamido group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the biphenyl group, the bromine atom, the acetamido group, and the carboxylic acid group. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction. The acetamido group could undergo hydrolysis to form an amine and a carboxylic acid. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atom, the biphenyl group, the acetamido group, and the carboxylic acid group. It would likely be a solid at room temperature, and due to the presence of the polar groups, it would likely be soluble in polar solvents .Future Directions
properties
IUPAC Name |
2-[[2-(2-bromo-4-phenylphenoxy)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c17-13-8-12(11-4-2-1-3-5-11)6-7-14(13)22-10-15(19)18-9-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSYDWQQSUQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)NCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3-bromobiphenyl-4-yl)oxy]acetyl}glycine |
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